molecular formula C9H11NO2S B060639 methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 184174-80-9

methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B060639
CAS No.: 184174-80-9
M. Wt: 197.26 g/mol
InChI Key: XUKGZPUAFGAYHC-UHFFFAOYSA-N
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Description

Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be achieved through the Gewald reaction. This reaction involves the condensation of cyclopentanone, methyl cyanoacetate, and sulfur in the presence of a base such as morpholine. The reaction mixture is typically heated and stirred to facilitate the formation of the desired product .

Example Procedure

  • Mix cyclopentanone (8.49 g, 0.1 mol), methyl cyanoacetate (10.0 g, 0.1 mol), and sulfur (3.21 g, 0.1 mol) in methanol (20 ml).
  • Add morpholine (10 ml) dropwise over 30 minutes at 35°C.
  • Heat the reaction mixture at 45°C with stirring for 3 hours.
  • Allow the mixture to cool to room temperature.
  • Filter the precipitated powder and wash with ethanol (2x30 ml).
  • Recrystallize from ethanol to obtain the product as a pale yellow powder .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both an amino group and a carboxylate group allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

IUPAC Name

methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-12-9(11)7-5-3-2-4-6(5)13-8(7)10/h2-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKGZPUAFGAYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384758
Record name Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184174-80-9
Record name Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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